molecular formula C9H15NOS B8420539 1-(2,4-Dimethylthiazol-5-yl)-2-methylpropan-1-ol

1-(2,4-Dimethylthiazol-5-yl)-2-methylpropan-1-ol

Cat. No.: B8420539
M. Wt: 185.29 g/mol
InChI Key: UJTWMECSMLHFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylthiazol-5-yl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H15NOS/c1-5(2)8(11)9-6(3)10-7(4)12-9/h5,8,11H,1-4H3

InChI Key

UJTWMECSMLHFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,4-dimethylthiazole-5-carbaldehyde (1.07 g, 7.58 mmol) in THF (12 mL) was cooled to 0° C. Isopropyl magnesium chloride LiCl complex (1.3 M in THF, 6 mL, 8.8 mmol) was then added dropwise. After 30 minutes, the reaction mixture was quenched with aqueous NH4Cl solution and the aqueous portion was extracted with EtOAc (3×50 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to afford an orange oil. Chromatography on silica gel (5% acetone-DCM increasing to 30% acetone) provided the title compound as a light amber oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
Isopropyl magnesium chloride LiCl
Quantity
6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.